molecular formula C11H20BrNO B2354445 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one CAS No. 1082786-50-2

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one

Cat. No.: B2354445
CAS No.: 1082786-50-2
M. Wt: 262.191
InChI Key: SMAYVAMSOFARES-UHFFFAOYSA-N
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Description

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one is a chemical compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a bromomethyl group and a dimethylpropanoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves several steps. One common synthetic route includes the bromination of a piperidine derivative followed by acylation with 2,2-dimethylpropanoyl chloride . The reaction conditions typically involve the use of a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and hydrochloric acid for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one involves its interaction with specific molecular targets. The bromomethyl group allows the compound to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This interaction can modulate various biological pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

1-[3-(Bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one can be compared with other piperidine derivatives such as:

The uniqueness of this compound lies in its bromomethyl group, which provides distinct reactivity and potential for forming covalent bonds with biological targets .

Properties

IUPAC Name

1-[3-(bromomethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20BrNO/c1-11(2,3)10(14)13-6-4-5-9(7-12)8-13/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMAYVAMSOFARES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCCC(C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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